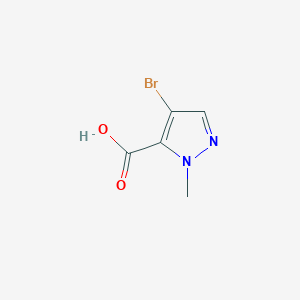

4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

4-bromo-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2/c1-8-4(5(9)10)3(6)2-7-8/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXIJCAVZGBGUKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350097 | |

| Record name | 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84547-84-2 | |

| Record name | 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84547-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Introduction: The Pyrazole Scaffold as a Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide to 4-bromo-1-methyl-1H-pyrazole-5-carboxylic Acid: Structure, Synthesis, and Application

Five-membered heterocyclic compounds are foundational scaffolds in medicinal chemistry, with pyrazoles representing one of the most prominent and versatile classes.[1][2] The pyrazole nucleus, an aromatic ring containing two adjacent nitrogen atoms, is a key pharmacophore found in numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the anti-cancer agent crizotinib.[1] Their broad spectrum of biological activities—spanning anti-inflammatory, antimicrobial, anti-cancer, and antiviral properties—stems from their ability to engage in various non-covalent interactions with biological targets and their synthetic tractability.[3][4]

This guide provides a detailed technical overview of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No: 84547-84-2), a highly functionalized pyrazole derivative that serves as a critical building block for drug development professionals.[5] We will dissect its molecular architecture, explore its synthesis and reactivity, and discuss its strategic importance in the design of novel therapeutic agents. As a Senior Application Scientist, the focus will be not just on the "what," but the "why"—explaining the causal relationships between the molecule's structure and its utility in the laboratory.

Molecular Structure and Physicochemical Properties

The unique arrangement of substituents on the pyrazole ring gives 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid its distinct chemical personality and synthetic versatility.

Core Architecture and Substituent Effects

The molecule's structure consists of a central 1H-pyrazole ring with three key substituents, each imparting specific and crucial properties:

-

N1-Methyl Group : The methylation at the N1 position is a critical design choice. It resolves the tautomerism inherent to unsubstituted pyrazoles, locking the molecule into a single, predictable isomeric form. This removes ambiguity in subsequent reactions and ensures specific, targeted interactions with biological macromolecules.

-

C4-Bromo Group : The bromine atom at the C4 position is the molecule's primary reactive handle for diversification. Electrophilic substitution on the π-excessive pyrazole ring occurs preferentially at this position.[6] This halogen serves two main purposes:

-

Electronic and Steric Modulation : The bulky, electron-withdrawing bromine atom alters the electronic landscape of the pyrazole ring, influencing the acidity of the adjacent carboxylic acid.[7]

-

Synthetic Versatility : More importantly, the C-Br bond is an excellent substrate for a wide array of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or alkynyl groups.[5] This is the cornerstone of its utility in building libraries for structure-activity relationship (SAR) studies.

-

-

C5-Carboxylic Acid Group : Positioned adjacent to the N1-methyl group, the carboxylic acid provides a second, orthogonal site for modification.[5] It is readily converted into amides, esters, or other functional groups, enabling chemists to probe interactions with different pockets of a biological target.

Caption: Molecular structure of the target compound.

Physicochemical Data Summary

The fundamental properties of the molecule are summarized below. This data is essential for experimental planning, including reaction stoichiometry calculations, solvent selection, and analytical method development.

| Property | Value | Source |

| CAS Number | 84547-84-2 | [8] |

| Molecular Formula | C₅H₅BrN₂O₂ | [5] |

| Molecular Weight | 205.01 g/mol | [5] |

| Physical Form | Solid | [8] |

| InChI Key | YXIJCAVZGBGUKM-UHFFFAOYSA-N | [8] |

| InChI | 1S/C5H5BrN2O2/c1-8-4(5(9)10)3(6)2-7-8/h2H,1H3,(H,9,10) | [8] |

| Purity | Typically ≥95% | [8] |

| Storage | Sealed in dry, room temperature | [5][8] |

Synthesis, Reactivity, and Experimental Protocols

A robust and reproducible synthesis is paramount for any building block. While a single, definitive peer-reviewed protocol for this exact molecule is not consolidated, a logical synthetic pathway can be constructed from established methodologies for pyrazole synthesis and functionalization.[9][10]

Generalized Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from simple precursors. The key is the strategic timing of N-alkylation, ring formation, and halogenation. One of the most common methods for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6]

Caption: A plausible multi-step synthesis pathway.

Experimental Protocol: A Plausible Synthesis

This protocol is a generalized procedure adapted from established methods for analogous pyrazole compounds.[9]

Part A: Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve a suitable 1,3-dicarbonyl precursor (e.g., ethyl 2-formyl-3-oxobutanoate) in ethanol.

-

Hydrazine Addition : Add methylhydrazine sulfate (1.1 equivalents) to the solution.

-

Cyclization : Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up : After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution. Extract the product into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

Part B: Bromination

-

Reaction Setup : Dissolve the crude ester from Part A in a chlorinated solvent such as dichloromethane (DCM).

-

Brominating Agent : Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise, maintaining the temperature. The rationale for using NBS is that it's a reliable and easily handled source of electrophilic bromine ("Br+").[11]

-

Reaction : Allow the mixture to warm to room temperature and stir for 12-18 hours.

-

Work-up : Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate.

Part C: Saponification (Hydrolysis)

-

Reaction Setup : Dissolve the crude brominated ester from Part B in a mixture of ethanol and water.

-

Hydrolysis : Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours until TLC indicates the disappearance of the starting material.

-

Isolation : Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and acidify to a pH of 2-3 using concentrated HCl. The target compound, 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, will precipitate as a solid.

-

Purification : Collect the solid by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product.

Key Reactivity Pathways

The true value of this molecule lies in its predictable and versatile reactivity, which allows for systematic exploration of chemical space.

Caption: Major synthetic transformations enabled by the molecule.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. Below are the expected spectroscopic signatures based on the molecule's structure.

| Technique | Expected Observations |

| ¹H NMR | - A singlet corresponding to the C3-H proton. - A singlet for the three N1-CH₃ protons. - A broad singlet for the carboxylic acid proton (-COOH), which is D₂O exchangeable. |

| ¹³C NMR | - Resonances for the three distinct pyrazole ring carbons (C3, C4, C5). The C4 carbon bonded to bromine will be shifted. - A signal for the N-methyl carbon. - A downfield signal for the carbonyl carbon of the carboxylic acid. |

| Mass Spec (MS) | - The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom. Two major peaks will be observed for the molecular ion [M]⁺ and [M+2]⁺ with an approximate 1:1 intensity ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. |

| Infrared (IR) | - A broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a carboxylic acid. - A sharp, strong absorption around 1700 cm⁻¹, corresponding to the C=O stretch of the carbonyl group. |

Conclusion: A Versatile and Indispensable Tool for Medicinal Chemistry

4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is more than just a chemical; it is a strategic tool for innovation in drug discovery. Its molecular structure is intelligently designed, offering a stable, non-tautomerizable core with two distinct and orthogonal points for chemical elaboration. The C4-bromo position serves as a gateway for complex scaffold construction via cross-coupling chemistry, while the C5-carboxylic acid provides a reliable anchor for attaching side chains to probe target interactions. This dual functionality makes it an invaluable intermediate for generating diverse compound libraries, accelerating the identification of new lead compounds and the optimization of existing ones. For researchers and scientists in the pharmaceutical industry, a deep understanding of this molecule's properties and reactivity is essential for leveraging its full potential in the quest for novel therapeutics.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

-

Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. ResearchGate. [Link]

-

Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. MDPI. [Link]

-

Medicinally important pyrazole derivatives. ResearchGate. [Link]

-

Selective Boc-Protection and Bromination of Pyrazoles. Royal Society of Chemistry. [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]

-

The Bromination of Pyrazabole. DTIC. [Link]

-

Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. ConnectSci. [Link]

-

Synthesis of pyrazole-5-carboxylic acid (84). ResearchGate. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry. [Link]

-

Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. ResearchGate. [Link]

-

Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. [Link]

-

4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. PubChem. [Link]

-

Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Royal Society of Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (EVT-300305) | 84547-84-2 [evitachem.com]

- 8. 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid | 84547-84-2 [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. books.rsc.org [books.rsc.org]

The Strategic Utility of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic Acid in Contemporary Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a "privileged" structure, consistently featured in a multitude of biologically active compounds.[1] Within this esteemed class of heterocycles, 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 84547-84-2) has emerged as a particularly versatile and powerful building block.[1] Its unique trifunctional architecture—a reactive bromine atom, a carboxylic acid handle for amide coupling, and a methylated pyrazole core—offers a strategic entry point for the synthesis of complex molecular entities with finely tuned pharmacological profiles. This technical guide, intended for researchers and professionals in drug development, provides a comprehensive overview of the synthesis, properties, and applications of this key intermediate, with a focus on the underlying chemical principles that drive its utility.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is fundamental to its effective application in synthesis and research.

Core Physicochemical Data

| Property | Value | Source |

| CAS Number | 84547-84-2 | [2] |

| Molecular Formula | C₅H₅BrN₂O₂ | [1] |

| Molecular Weight | 205.01 g/mol | [1] |

| Appearance | Solid | |

| Purity | ≥95% | |

| Storage | Sealed in a dry environment at room temperature. | [1] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid. Below is a summary of expected spectroscopic data.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the pyrazole ring proton, the N-methyl protons, and the carboxylic acid proton. |

| ¹³C NMR | Resonances for the five carbon atoms of the pyrazole ring and the methyl group. |

| Mass Spec (GC-MS) | Molecular ion peaks at m/z 204 and 206, corresponding to the bromine isotopes.[2] |

| Infrared (IR) | Characteristic absorptions for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-Br vibrations.[3][4] |

Synthesis and Mechanistic Insights

The synthesis of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is a multi-step process that can be approached through several strategic routes. A common and logical pathway involves the initial formation of the pyrazole ring, followed by sequential N-methylation, bromination, and functional group manipulation.

Generalized Synthetic Workflow

Sources

An In-depth Technical Guide to the Physical Properties of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Synthetic Intermediate

4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid stands as a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its strategic substitution pattern, featuring a reactive bromine atom and a versatile carboxylic acid group on a stable pyrazole core, renders it an invaluable precursor for the synthesis of complex molecular architectures. This guide offers a comprehensive exploration of its fundamental physical properties, providing a critical data resource for researchers engaged in the development of novel therapeutics and functional materials. The insights contained herein are designed to empower informed decision-making in experimental design, from reaction setup to purification and formulation.

Molecular Identity and Structural Characteristics

4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is a substituted pyrazole derivative. The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a well-established pharmacophore present in numerous approved drugs. The specific arrangement of the bromo, methyl, and carboxylic acid functionalities dictates its unique reactivity and physicochemical profile.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid |

| CAS Number | 84547-84-2[1] |

| Molecular Formula | C₅H₅BrN₂O₂[1] |

| Molecular Weight | 205.01 g/mol [1] |

| Canonical SMILES | CN1C(=C(C=N1)Br)C(=O)O |

| InChI Key | YXIJCAVZGBGUKM-UHFFFAOYSA-N[2] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in research and development. While extensive experimental data for this specific molecule is not widely published, we can compile available information and draw reasoned comparisons with closely related structures.

Physical State and Appearance

Commercial suppliers list 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid as a solid at ambient temperature.[1] While a specific color is not universally reported, it is typically an off-white to light-colored crystalline or powdered solid.

Melting Point

Solubility

Quantitative solubility data in common laboratory solvents remains to be experimentally determined and published. However, based on its molecular structure, a qualitative solubility profile can be predicted. The presence of the polar carboxylic acid group suggests that it will exhibit some solubility in polar protic solvents like water and alcohols, particularly with heating or under basic conditions where the carboxylate salt can form. It is also expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are commonly used for NMR spectroscopy and as reaction media for similar compounds. Its solubility in nonpolar solvents like hexanes is predicted to be low.

Acidity (pKa)

The pKa value, a measure of the acidity of the carboxylic acid proton, has not been experimentally reported. Carboxylic acids typically have pKa values in the range of 4-5. The electron-withdrawing nature of the bromine atom and the pyrazole ring may slightly increase the acidity (lower the pKa) compared to a simple aliphatic carboxylic acid. An accurate determination of the pKa is crucial for designing salt formation strategies and for understanding its behavior in physiological media.

Stability

Commercial sources recommend storing 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid in a dry, sealed container at room temperature.[1] This suggests good stability under standard laboratory conditions. As with many carboxylic acids, prolonged exposure to high temperatures may lead to decarboxylation. Its stability across a range of pH values and in the presence of light has not been formally documented and would be a valuable area for further investigation.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid. While a complete set of publicly available spectra is not available, the expected spectral features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group protons and the pyrazole ring proton. The methyl protons (N-CH₃) would likely appear as a singlet, typically in the range of 3.5-4.5 ppm. The pyrazole ring proton (C-H) would also be a singlet, with its chemical shift influenced by the electronic effects of the adjacent bromo and carboxyl groups. The carboxylic acid proton (-COOH) would present as a broad singlet at a downfield chemical shift, often above 10 ppm, and its position can be concentration-dependent and may exchange with D₂O.

-

¹³C NMR: The carbon NMR spectrum would provide signals for each of the five unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of 160-180 ppm. The carbons of the pyrazole ring would appear in the aromatic region, with their specific shifts influenced by the bromine and methyl substituents. The methyl carbon would be the most upfield signal.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the prominent absorptions of the carboxylic acid group. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carbonyl group will give a strong, sharp absorption band, typically around 1700-1725 cm⁻¹. C-N and C-C stretching vibrations of the pyrazole ring, as well as C-H bending vibrations, will also be present in the fingerprint region.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight (205.01 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH) or the bromine atom.

Crystallography

To date, the crystal structure of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid has not been reported in the Cambridge Structural Database (CSD). X-ray crystallographic analysis would provide invaluable information on its solid-state conformation, intermolecular interactions (such as hydrogen bonding and potential halogen bonding), and crystal packing. This data is critical for understanding its physical properties like melting point and solubility, and for computational modeling in drug design.

Safety and Handling

4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is associated with several hazard warnings. It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2] The GHS pictogram associated with this compound is the exclamation mark (GHS07).[2]

Recommended Handling Procedures:

-

Use in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area thoroughly with water.

-

Store in a tightly sealed container in a cool, dry place.

Experimental Protocols: A Methodological Framework

While specific, validated protocols for the determination of all physical properties of this compound are not published, the following outlines the standard, industry-accepted methodologies that would be employed.

Melting Point Determination

Rationale: The melting point is a fundamental indicator of purity. A sharp melting range is indicative of a pure compound.

Methodology:

-

A small amount of the crystalline solid is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised slowly (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Rationale: Understanding solubility in various solvents is critical for reaction setup, purification, and formulation.

Methodology (Thermodynamic Solubility):

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

The vials are agitated at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

The suspension is filtered to remove undissolved solid.

-

The concentration of the compound in the clear filtrate is determined by a suitable analytical method, such as HPLC-UV.

Caption: Workflow for Thermodynamic Solubility Assessment.

Conclusion: A Foundation for Future Discovery

4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is a compound of significant interest with a promising future in the synthesis of bioactive molecules. This guide has consolidated the available data on its physical properties, providing a valuable resource for chemists and pharmacologists. While key experimental data points are yet to be published, the information and methodologies presented here offer a solid foundation for its handling, application, and further investigation. The continued exploration of this and related pyrazole derivatives will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of new therapeutic agents. A patent has already demonstrated its utility as a starting material in the synthesis of SHP2 phosphatase inhibitors, highlighting its relevance in oncology research.[4][5]

References

-

PubChem. 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. [Link]

-

PubChem. 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. [Link]

-

Chemical Register. 4-BROMO-5-ETHYL-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID (CAS No. 1248387-82-7) Suppliers. [Link]

-

Amerigo Scientific. 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid. [Link]

-

PubChemLite. 4-bromo-1-methyl-1h-pyrazole-3-carboxylic acid. [Link]

-

Buy 4-bromo-1-methylpyrazole-3-carboxy acid industrial Grade from ... [Link]

-

De Gruyter. Crystal structure of 4-bromo-3-nitro-1H-pyrazole- 5-carboxylic acid dimethyl sulfoxide monosolvate, C4H2N3O4⋅C2H6OS. [Link]

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

- Google Patents. CN112166110A - SHP2 phosphatase inhibitors and methods of use thereof.

- Google Patents. US10934302B1 - SHP2 phosphatase inhibitors and methods of use thereof.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid | 84547-84-2 [sigmaaldrich.com]

- 3. Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 [smolecule.com]

- 4. CN112166110A - SHP2 phosphatase inhibitors and methods of use - Google Patents [patents.google.com]

- 5. US10934302B1 - SHP2 phosphatase inhibitors and methods of use thereof - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

Introduction

Overview of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring core.[1] This structure is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrazole scaffold in a wide array of biologically active molecules. The presence of a bromine atom, a methyl group, and a carboxylic acid moiety on the pyrazole ring provides multiple points for chemical modification, making it a versatile building block in the synthesis of novel therapeutic agents.[1] The unique substitution pattern of this compound influences its chemical reactivity, physicochemical properties, and potential pharmacological activity.

Significance of Solubility in Drug Development and Research

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical performance.[2][3] Poor aqueous solubility can lead to low and variable oral bioavailability, hindering the development of promising drug candidates. Therefore, a thorough understanding and accurate determination of a compound's solubility are paramount during the early stages of drug discovery and development. This knowledge informs formulation strategies, aids in the interpretation of in vitro and in vivo study results, and is essential for ensuring consistent and reliable dosing.

Physicochemical Properties

Molecular Structure and Characteristics

The molecular structure of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid consists of a five-membered pyrazole ring with a bromine atom at the C4 position, a methyl group at the N1 position, and a carboxylic acid group at the C5 position. The presence of the carboxylic acid group suggests that the compound's solubility will be pH-dependent. The pyrazole ring itself is aromatic, contributing to the molecule's overall planarity and potential for π-π stacking interactions, which can influence its crystal lattice energy and, consequently, its solubility.

Tabulated Physicochemical Data

A summary of the key physicochemical properties of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₅BrN₂O₂ | [1] |

| Molecular Weight | 205.01 g/mol | [1] |

| CAS Number | 84547-84-2 | [1] |

| Physical Form | Solid | [4] |

| Purity (typical) | ≥95% | [1] |

| Storage | Sealed in dry, room temperature | [4] |

Understanding Solubility

Theoretical Framework

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature and pressure. For ionizable compounds like 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, the intrinsic solubility (the solubility of the neutral form) and the solubility at different pH values are important parameters. The Henderson-Hasselbalch equation can be used to predict the pH-dependent solubility of an ionizable compound.

Factors Influencing the Solubility of Pyrazole Derivatives

Several factors can influence the solubility of pyrazole derivatives:

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid state must be overcome for dissolution to occur. Aromatic pyrazole rings can lead to strong crystal packing and lower solubility.

-

pH of the Medium: As a carboxylic acid, 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is expected to be more soluble in basic solutions where it can deprotonate to form a more soluble carboxylate salt.

-

Solvent Polarity: The principle of "like dissolves like" is a useful guideline. Polar solvents are generally better at dissolving polar molecules. The presence of the polar carboxylic acid group suggests that polar solvents may be effective.

-

Temperature: For most solid solutes, solubility increases with temperature.

Experimental Determination of Thermodynamic Solubility

The Shake-Flask Method: The Gold Standard

The shake-flask method is the benchmark for determining the thermodynamic (equilibrium) solubility of a compound.[5] This method involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Step-by-Step Experimental Protocol

-

Preparation: Add an excess amount of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid to a known volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH values, ethanol) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Accurately measure the concentration of the dissolved compound in the clear supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Diagram of the Shake-Flask Workflow

Caption: Workflow for thermodynamic solubility determination.

High-Throughput Screening for Kinetic Solubility

Nephelometry-Based Assay

For early-stage drug discovery, where compound availability is often limited, high-throughput methods for assessing kinetic solubility are employed. Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO). Nephelometry, which measures light scattering from suspended particles, is a common technique for detecting precipitation.[4]

Experimental Protocol for Kinetic Solubility

-

Stock Solution: Prepare a high-concentration stock solution of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid in dimethyl sulfoxide (DMSO).

-

Serial Dilution: Create a series of dilutions of the stock solution in DMSO.

-

Addition to Buffer: Add a small aliquot of each DMSO dilution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Precipitation Detection: Measure the turbidity of the resulting solutions using a nephelometer to identify the concentration at which precipitation occurs.

Diagram of the Kinetic Solubility Workflow

Caption: Workflow for kinetic solubility determination.

Solubility Data of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

Quantitative Solubility Profile

As of the latest literature review, specific, publicly available experimental solubility data for 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid in common pharmaceutical solvents is limited. The following table provides a template for recording such data once determined experimentally.

| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Method |

| Water | 25 | 7.4 | Data not available | Shake-Flask |

| Ethanol | 25 | N/A | Data not available | Shake-Flask |

| Methanol | 25 | N/A | Data not available | Shake-Flask |

| DMSO | 25 | N/A | Data not available | Shake-Flask |

| PBS | 25 | 7.4 | Data not available | Shake-Flask |

Interpretation of Expected Solubility

Based on the chemical structure, 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is anticipated to exhibit low aqueous solubility at neutral and acidic pH due to its aromatic core and the undissociated carboxylic acid group. Its solubility is expected to increase significantly at basic pH values as the carboxylic acid is deprotonated to the more soluble carboxylate anion. The compound is likely to be more soluble in polar organic solvents such as DMSO and methanol, which can engage in hydrogen bonding with the carboxylic acid moiety.[1]

Conclusion

References

-

Bergström, C. A. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

Glomme, A., & März, J. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 74(11), 643-657. [Link]

- Avdeef, A. (2007). The rise of the potentiometric pKa and the proper handling of solubility. Current topics in medicinal chemistry, 7(8), 837-848.

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

Sources

- 1. Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid | 84547-84-2 [sigmaaldrich.com]

- 5. 4-Bromo-1-methyl-1H-pyrazole 97 15803-02-8 [sigmaaldrich.com]

A Spectroscopic Guide to 4-bromo-1-methyl-1H-pyrazole-5-carboxylic Acid: Structure Elucidation for the Modern Laboratory

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the heterocyclic compound 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (C₅H₅BrN₂O₂), a key building block in medicinal chemistry and materials science.[1] Intended for researchers, scientists, and professionals in drug development, this document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide delves into the causal relationships between the molecular structure and its spectral manifestations, providing field-proven insights into experimental design and data interpretation. All protocols are designed as self-validating systems to ensure scientific integrity and reproducibility.

Introduction: The Significance of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic Acid

4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is a substituted pyrazole, a class of heterocyclic compounds renowned for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2] The specific substitution pattern of this molecule, featuring a bromine atom at the 4-position, a methyl group at the N1-position, and a carboxylic acid at the 5-position, makes it a versatile intermediate for further chemical modifications.[1] The bromine atom, for instance, serves as a handle for cross-coupling reactions, while the carboxylic acid moiety allows for the formation of amides and esters.[1] Accurate structural confirmation through spectroscopic methods is therefore a critical first step in any research and development pipeline utilizing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Scaffold

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] For 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, both ¹H and ¹³C NMR provide unambiguous evidence for its unique substitution pattern.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducible results.

Sample Preparation:

-

Dissolve 5-10 mg of purified 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[3]

-

Ensure the sample is fully dissolved and the solution is homogeneous.

¹H NMR Spectroscopy:

-

Instrument: 400 MHz (or higher) spectrometer.

-

Parameters:

-

Spectral width: 0-15 ppm

-

Pulse angle: 45°

-

Relaxation delay: 2 seconds

-

¹³C NMR Spectroscopy:

-

Instrument: Same as for ¹H NMR.

-

Parameters:

-

Proton-decoupled pulse sequence.

-

Spectral width: 0-200 ppm

-

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is characterized by three distinct signals.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid typically appears as a broad singlet at a very downfield chemical shift due to hydrogen bonding and deshielding.[4] |

| ~7.8 | Singlet | 1H | C3-H | The sole proton on the pyrazole ring is significantly deshielded by the electronegative nitrogen atoms and the adjacent carboxylic acid group. |

| ~3.9 | Singlet | 3H | N-CH₃ | The methyl group attached to the nitrogen atom is deshielded compared to a typical alkyl proton due to the electronegativity of the nitrogen. |

The simplicity of the spectrum, with only three singlets (one being broad), is a direct consequence of the molecule's substitution pattern, which leaves no adjacent protons to cause spin-spin coupling.

¹³C NMR Spectral Data & Interpretation

The proton-decoupled ¹³C NMR spectrum provides a carbon count and information about the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded and appears at the downfield end of the spectrum.[5] |

| ~140 | C5 | The carbon atom bearing the carboxylic acid group is deshielded by both the attached oxygen and the ring nitrogens. |

| ~138 | C3 | The carbon atom attached to the sole ring proton is also significantly deshielded. |

| ~105 | C4 | The carbon atom bonded to the bromine atom is shifted upfield relative to the other ring carbons due to the heavy atom effect of bromine. |

| ~40 | N-CH₃ | The methyl carbon attached to the nitrogen appears in the typical range for such groups. |

The chemical shifts of the pyrazole ring carbons are in good agreement with values reported for similarly substituted pyrazoles.[6][7]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an invaluable tool for the rapid identification of functional groups. For 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, the IR spectrum is dominated by absorptions from the carboxylic acid moiety.

Experimental Protocol: IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Collect the spectrum.

IR Spectral Data & Interpretation

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300-2500 | Broad, Strong | O-H stretch | The carboxylic acid O-H stretch appears as a very broad band due to strong intermolecular hydrogen bonding.[5][8] |

| ~1710 | Strong, Sharp | C=O stretch | The carbonyl stretch of a carboxylic acid dimer is typically found around this region.[5][8] |

| ~1600-1450 | Medium | C=N, C=C stretch | These absorptions are characteristic of the pyrazole ring vibrations. |

| ~1300-1200 | Medium | C-O stretch | The C-O single bond stretch of the carboxylic acid.[8] |

| Below 1000 | Medium-Weak | C-Br stretch, C-H bend | The C-Br stretch and out-of-plane C-H bending vibrations appear in the fingerprint region. |

The presence of the very broad O-H stretch and the strong C=O stretch are definitive indicators of the carboxylic acid functional group.[5][8]

Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.

Experimental Protocol: Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI):

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the ESI source.

Mass Spectrum Interpretation

The mass spectrum of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid will exhibit a characteristic isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[9] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Rationale |

| 204/206 | [M]⁺ or [M+H]⁺ | The molecular ion peaks corresponding to the presence of ⁷⁹Br and ⁸¹Br, respectively. The near 1:1 ratio is a hallmark of a monobrominated compound.[9][10] |

| 186/188 | [M-H₂O]⁺ | Loss of a water molecule from the carboxylic acid. |

| 159/161 | [M-COOH]⁺ | Loss of the carboxylic acid group. |

The fragmentation pattern can provide further structural information, though the most diagnostic feature is the isotopic signature of bromine in the molecular ion cluster.

Integrated Spectroscopic Analysis Workflow

The structural elucidation of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is a process of integrating data from multiple spectroscopic techniques.

Caption: Integrated workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust and unambiguous structural confirmation of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid. The characteristic signals in each spectrum, from the proton and carbon environments in NMR to the functional group vibrations in IR and the isotopic pattern in MS, all converge to validate the assigned structure. This guide serves as a practical reference for researchers, underscoring the importance of a multi-faceted spectroscopic approach in modern chemical synthesis and drug discovery.

References

-

The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic... ResearchGate. Available at: [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Institutes of Health. Available at: [Link]

-

Esxample 1 H NMR spectrum of pyrazoline protons (Ha, Hb and Hx). ResearchGate. Available at: [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. National Institutes of Health. Available at: [Link]

-

Pyrazole-3-carboxylic acid. SpectraBase. Available at: [Link]

-

4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | C5H5BrN2O2 | CID 536013. PubChem. Available at: [Link]

-

4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H9BrN2O2. PubChem. Available at: [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

-

Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

-

¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. Available at: [Link]

-

(PDF) 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [Link]

-

Isotopes in Mass Spectrometry. Chemistry Steps. Available at: [Link]

-

4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid. Amerigo Scientific. Available at: [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Available at: [Link]

-

IR: carboxylic acids. Available at: [Link]

-

Mass Spectrometry - Examples. The University of Arizona. Available at: [Link]

-

4-bromo-5-methylpyrazole-1-carboxamide - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. Available at: [Link]

-

The molecule that gave the mass spectrum shown here contains a ha... Study Prep in Pearson+. Available at: [Link]

-

NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

-

13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. ResearchGate. Available at: [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

Table of Characteristic IR Absorptions. Available at: [Link]

-

13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Synthesis of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid from Pyrazole Derivatives

This guide provides a comprehensive overview of the synthetic pathways for obtaining 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The methodologies detailed herein are curated for researchers, scientists, and professionals in the field, emphasizing not just the procedural steps but also the underlying chemical principles and strategic considerations for a successful synthesis.

Introduction

4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound whose structural motif is of significant interest in the development of novel therapeutic agents. The presence of a bromine atom at the 4-position offers a versatile handle for further functionalization through various cross-coupling reactions, while the carboxylic acid moiety allows for amide bond formation and other derivatizations. This guide will focus on a logical and efficient synthetic sequence starting from readily available pyrazole precursors.

Strategic Overview of the Synthetic Pathway

The synthesis of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid can be strategically approached through a multi-step sequence. The most logical and commonly employed route, which will be the focus of this guide, involves the following key transformations:

-

N-Methylation of a Pyrazole-5-Carboxylate Ester: Introduction of the methyl group at the N1 position of the pyrazole ring.

-

Regioselective Bromination: Introduction of a bromine atom at the C4 position of the pyrazole core.

-

Ester Hydrolysis: Conversion of the ester functionality to the final carboxylic acid.

The selection of the starting material is crucial. Ethyl 1-methyl-1H-pyrazole-5-carboxylate serves as an ideal precursor, as it already possesses the N-methyl group. Alternatively, if starting from a non-methylated pyrazole, an initial N-methylation step would be required.

Experimental Protocols

Part 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate (if not commercially available)

A common method for the synthesis of N-methylated pyrazole esters is the reaction of a β-dicarbonyl compound with methylhydrazine.

Reaction Scheme:

Figure 1: Synthesis of a substituted ethyl 1-methyl-1H-pyrazole-5-carboxylate.[1]

Experimental Protocol:

A general procedure for the synthesis of a substituted ethyl 1-methyl-1H-pyrazole-5-carboxylate is as follows:

-

To a heated solution (70 °C) of the appropriate β-dicarbonyl precursor (1.0 equivalent) in ethanol, add methylhydrazine (1.1 equivalents).

-

The reaction mixture is then heated at 90 °C for 2 hours.

-

After completion of the reaction, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Part 2: Regioselective Bromination of Ethyl 1-methyl-1H-pyrazole-5-carboxylate

The bromination of the pyrazole ring is a critical step, with regioselectivity being a key consideration. The electron-donating effect of the N-methyl group and the directing effect of the ester group influence the position of bromination. For N-substituted pyrazoles, electrophilic substitution, such as bromination, typically occurs at the 4-position. N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for this transformation.

Reaction Scheme:

Figure 2: Bromination of a pyrazole ester using NBS.[2]

Experimental Protocol:

A plausible procedure adapted from the bromination of analogous pyrazole compounds is as follows[2]:

-

Dissolve ethyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 equivalent) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate.

-

The crude product can be purified by column chromatography on silica gel.

Part 3: Hydrolysis of Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate

The final step in the synthesis is the hydrolysis of the ester to the corresponding carboxylic acid. This is typically achieved under basic conditions, followed by acidification.

Reaction Scheme:

Figure 3: Hydrolysis of the bromo-pyrazole ester.[2]

Experimental Protocol:

A general procedure for the hydrolysis of the ester is as follows[2]:

-

Dissolve the crude ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate in a mixture of ethanol and water.

-

Add sodium hydroxide (2-3 equivalents) to the solution.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of 2-3 with concentrated hydrochloric acid.

-

The precipitated solid, 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, is collected by filtration.

-

Wash the solid with cold water and dry under vacuum to yield the final product.

Data Summary

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid | C5H5BrN2O2 | 205.01 | 84547-84-2 |

| Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | C7H9BrN2O2 | 233.06 | 6076-14-8 |

| 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H9BrN2O2 | 233.06 | 175276-99-0 |

| 4-Bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid | C7H9BrN2O2 | 233.07 | 1248387-82-7 |

Conclusion

The synthesis of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid from pyrazole derivatives is a well-established process that relies on fundamental organic transformations. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently and efficiently produce this valuable synthetic intermediate for their drug discovery and development programs. Careful execution of each step, coupled with diligent reaction monitoring, will ensure a high yield and purity of the final product.

References

-

ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5) and 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamide (6a-h). Retrieved from [Link]

-

MDPI. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

-

SciELO México. (2012). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

-

DOI. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.

-

NIH. (2020). Eco‐friendly Regioselective Synthesis, Biological Evaluation of Some New 5‐acylfunctionalized 2‐(1H‐pyrazol‐1‐yl)thiazoles as Potential Antimicrobial and Anthelmintic Agents. Retrieved from [Link]

Sources

The Multifaceted Biological Activities of Substituted Pyrazole Carboxylic Acids: A Technical Guide for Drug Discovery Professionals

Foreword: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold for the design of a plethora of biologically active molecules.[2][3] When functionalized with a carboxylic acid moiety and other substituents, the resulting pyrazole carboxylic acid derivatives exhibit a remarkable spectrum of pharmacological activities. This guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of this promising class of compounds, intended for researchers and professionals engaged in the pursuit of novel therapeutics.

A Spectrum of Therapeutic Potential: Key Biological Activities

Substituted pyrazole carboxylic acids have demonstrated significant efficacy in several key therapeutic areas, primarily due to their ability to interact with a variety of biological targets.[4]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A substantial body of research highlights the potent anticancer properties of pyrazole carboxylic acid derivatives.[5] These compounds exert their effects through various mechanisms, including the inhibition of critical enzymes involved in cell cycle progression and signaling pathways.

One of the key targets is the family of Aurora kinases, which play a crucial role in mitosis. Inhibition of these kinases can lead to apoptosis in cancer cells. For instance, a series of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives have been shown to possess significant Aurora-A kinase inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range against cell lines like HCT116 and MCF-7.[6] Similarly, 5-amino-1H-pyrazole-4-carboxamide derivatives have been developed as pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors, demonstrating nanomolar activity against various cancer cell lines.[7]

The antiproliferative effects of these compounds are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of viability.[8][9]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Substituted pyrazole carboxylic acids have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[10] Their mechanism of action often involves the disruption of microbial cellular processes.

The antibacterial efficacy of these compounds is typically assessed using methods like the agar well diffusion assay, which provides a qualitative measure of antimicrobial activity, and the determination of the Minimum Inhibitory Concentration (MIC), which offers a quantitative measure of potency.[11][12][13] For example, certain pyrazole-thiazole derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, with MIC values as low as 0.25 µg/mL.[14]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response implicated in numerous diseases. Pyrazole carboxylic acid derivatives have been extensively investigated for their anti-inflammatory properties, with many acting as potent inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[15] COX-2 is a key enzyme in the biosynthesis of prostaglandins, which are crucial mediators of inflammation.[16]

The selective inhibition of COX-2 over COX-1 is a desirable attribute for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.[17] The anti-inflammatory potential of these compounds is often evaluated using in vitro COX inhibition assays and in vivo models such as the carrageenan-induced paw edema test.[18][19] Several pyrazole derivatives have demonstrated COX-2 inhibitory activity with IC50 values in the nanomolar range, comparable to or even exceeding that of the well-known COX-2 inhibitor, celecoxib.[20][21]

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Activity

The biological activity of substituted pyrazole carboxylic acids is intricately linked to their molecular structure. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds.

A general SAR for many biologically active pyrazole carboxylic acids can be summarized as follows:

-

Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring significantly influence activity. For instance, in the context of cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position are crucial for potent and selective activity.[22][23]

-

The Carboxylic Acid Moiety: The carboxylic acid group is often essential for activity, as it can participate in key interactions with the target protein, such as forming hydrogen bonds or salt bridges.[8]

-

Aryl Substituents: The presence of aryl groups, often with specific substitution patterns (e.g., halogens, methoxy groups), can enhance binding to the target and modulate the compound's pharmacokinetic properties.

The following diagram illustrates a generalized structure-activity relationship for a hypothetical pyrazole carboxylic acid derivative.

Sources

- 1. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. botanyjournals.com [botanyjournals.com]

- 12. chemistnotes.com [chemistnotes.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tdcommons.org [tdcommons.org]

- 17. Dual COX-2 and EGFR inhibition by pyrazole–ar-turmerone hybrids suppresses colorectal cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 22. hereditybio.in [hereditybio.in]

- 23. dergipark.org.tr [dergipark.org.tr]

4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid as a building block in organic synthesis

An In-Depth Technical Guide: 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid as a Versatile Building Block in Organic Synthesis

Introduction: The Strategic Value of a Bifunctional Pyrazole

4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that has emerged as a highly valuable and versatile building block in modern organic synthesis, particularly within medicinal chemistry and drug discovery.[1][2] Its strategic importance stems from its bifunctional nature, incorporating two distinct and orthogonally reactive functional groups on a stable pyrazole scaffold. The pyrazole ring itself is a well-established pharmacophore present in numerous biologically active molecules, making its derivatives of significant interest.[2]

This guide provides an in-depth look at the chemical properties, synthesis, and core applications of this building block, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Key Reactive Sites

The structure features a bromine atom at the 4-position and a carboxylic acid group at the 5-position.[1] This specific arrangement allows for selective chemical transformations:

-

The C4-Bromine: This site serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1]

-

The C5-Carboxylic Acid: This group provides a classical site for derivatization, most commonly through the formation of amides or esters.[1]

Caption: Structure of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid.

Physicochemical Properties and Safety Data

Proper handling and storage are critical for maintaining the integrity of the reagent. The compound is a solid at room temperature and should be stored in a dry, sealed environment.[1]

| Property | Value | Source(s) |

| CAS Number | 84547-84-2 | [1][3] |

| Molecular Formula | C₅H₅BrN₂O₂ | [1][4] |

| Molecular Weight | 205.01 g/mol | [1][4] |

| Appearance | Off-white to white solid | [5] |

| Purity | ≥95% | |

| Storage | Room temperature, sealed in dry conditions | [1] |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | [5] |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4][5] |

| Precautionary Codes | P261, P280, P305+P351+P338 | [6] |

Synthesis of the Core Building Block

While several methods exist for the synthesis of substituted pyrazoles, a common and logical approach for this specific isomer involves the regioselective bromination of a suitable precursor. The electron-rich nature of the pyrazole ring facilitates electrophilic substitution, and the C4 position is often susceptible to such reactions.

A Plausible Synthetic Pathway

A practical synthesis can be envisioned starting from the commercially available ethyl 1-methyl-1H-pyrazole-5-carboxylate. The process involves two key steps: electrophilic bromination followed by saponification (ester hydrolysis).

Caption: Proposed two-step synthesis from an ester precursor.

Experimental Protocol: Synthesis via Bromination and Hydrolysis

This protocol describes a representative procedure based on established chemical principles for pyrazole synthesis.

Step 1: Bromination of Ethyl 1-methyl-1H-pyrazole-5-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in glacial acetic acid.

-

Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (1.05 eq) in acetic acid dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the starting material is consumed, pour the reaction mixture into ice-cold water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate.

Step 2: Saponification to the Carboxylic Acid

-

Reaction Setup: Dissolve the crude ester from the previous step in a mixture of ethanol and water.

-

Hydrolysis: Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours, or until TLC/LC-MS indicates complete conversion.

-

Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH 2-3 with concentrated hydrochloric acid.

-

Isolation: A white precipitate of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Application I: C-C Bond Formation via Palladium Cross-Coupling

The bromine atom at the C4 position is the key to expanding the molecular framework. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a powerful and widely used method for this purpose.[7]

The Suzuki-Miyaura Reaction: Mechanistic Causality

The reaction couples the organohalide (our pyrazole) with an organoboron species (typically a boronic acid or ester) using a palladium catalyst and a base.[7][8] The choice of each component is critical for success:

-

Palladium Catalyst: A Pd(0) species is the active catalyst. One can use a direct Pd(0) source like Pd(PPh₃)₄ or generate it in situ from a more stable Pd(II) precatalyst (e.g., PdCl₂(dppf)). The ligands on the palladium (like PPh₃ or dppf) are crucial for stabilizing the metal center and facilitating the catalytic cycle.

-

Base: The base is essential for activating the organoboron reagent to form a more nucleophilic "ate" complex, which facilitates the key transmetalation step. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact reaction rate and yield, often depending on the specific substrates.[9]

-

Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is common, as it helps to dissolve both the organic-soluble halide and the often water-soluble inorganic base and boronate salt.[10]

Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of the title compound with a generic arylboronic acid.

-

Reaction Setup: To a Schlenk flask or pressure vessel, add 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as potassium carbonate (2.0-3.0 eq).[11]

-

Solvent Addition & Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 to 10:1 ratio).[10] Bubble argon or nitrogen gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%).

-

Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting bromide is consumed (typically 4-24 hours).

-

Workup: Cool the reaction to room temperature. Dilute with water and ethyl acetate. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid, then separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the 4-aryl-1-methyl-1H-pyrazole-5-carboxylic acid.

Application II: Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of organic chemistry, readily transformed into a variety of other functional groups, most notably amides.